molecular formula C14H10N2O6S2 B3029436 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide CAS No. 66074-00-8

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Katalognummer: B3029436
CAS-Nummer: 66074-00-8
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: PLIHJANRRMFJCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is a compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of furoxans, which are known for their nitric oxide (NO) releasing properties. The presence of phenylsulfonyl groups enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves a multi-step process. One common method includes the reaction of a precursor compound with aqueous hydrogen peroxide (H₂O₂) in glacial acetic acid. For example, compound 13 can be converted to this compound by adding 30% H₂O₂ and stirring the mixture at room temperature for 2.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions due to the presence of the oxadiazole ring.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in glacial acetic acid.

    Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has several applications in scientific research:

Wirkmechanismus

The primary mechanism of action of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves the release of nitric oxide (NO). This release can occur under physiological conditions and is facilitated by the furoxan moiety. Nitric oxide is a signaling molecule that can induce various biological effects, including vasodilation, apoptosis, and modulation of immune responses. The compound’s ability to release NO makes it a valuable tool for studying NO-related pathways and developing NO-based therapeutics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Bis(phenylsulfonyl)furoxan: Another furoxan derivative with similar NO-releasing properties.

    Nitrofurazone: A nitrofuran derivative used as an antibacterial agent.

    Nitroglycerin: A well-known NO donor used in the treatment of angina pectoris.

Uniqueness

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is unique due to its dual phenylsulfonyl groups, which enhance its stability and reactivity. This makes it more versatile in various chemical reactions and applications compared to other NO donors .

Eigenschaften

IUPAC Name

3,4-bis(benzenesulfonyl)-2-oxido-1,2,5-oxadiazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6S2/c17-16-14(24(20,21)12-9-5-2-6-10-12)13(15-22-16)23(18,19)11-7-3-1-4-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIHJANRRMFJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496704
Record name 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66074-00-8
Record name 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
Reactant of Route 2
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
Reactant of Route 3
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
Reactant of Route 4
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
Reactant of Route 5
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide
Reactant of Route 6
3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.